Technical Whitepaper: Molecular Architecture and Synthetic Utility of 5-Methyl-6-Nitroindoline
Technical Whitepaper: Molecular Architecture and Synthetic Utility of 5-Methyl-6-Nitroindoline
The following technical guide provides an in-depth analysis of the molecular structure, synthesis, and applications of 5-methyl-6-nitroindoline.
Executive Summary
5-Methyl-6-nitroindoline is a critical bicyclic intermediate in the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors and DNA-binding agents. As a disubstituted derivative of the indoline (2,3-dihydroindole) core, its structural rigidity and specific substitution pattern—featuring an electron-donating methyl group at C5 and an electron-withdrawing nitro group at C6—make it a valuable scaffold for "scaffold hopping" and structure-activity relationship (SAR) optimization. This guide details the physicochemical properties, synthetic pathways, and characterization protocols necessary for integrating this molecule into high-value drug discovery workflows.
Molecular Identity & Physicochemical Profile[2][3][4][5]
The precise characterization of 5-methyl-6-nitroindoline is fundamental for its use as a precursor. The molecule is defined by a fused benzene and pyrrolidine ring system, with specific regiochemical markers that dictate its reactivity.
Core Identifiers
| Parameter | Value |
| Chemical Name | 5-Methyl-6-nitroindoline |
| IUPAC Name | 5-methyl-6-nitro-2,3-dihydro-1H-indole |
| CAS Registry Number | 936128-69-7 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Exact Mass | 178.0742 g/mol |
| Average Molecular Weight | 178.19 g/mol |
| SMILES | CC1=C(C=C2NCCC2=C1)=O |
| InChI Key | BMGLKQQAARHMOW-UHFFFAOYSA-N |
Structural Architecture
The molecule consists of a planar aromatic benzene ring fused to a puckered pyrrolidine ring. The nitrogen atom at position 1 is typically sp³ hybridized in the free base but can adopt partial sp² character if acylated.
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Electronic Environment: The C5-methyl group exerts a weak inductive effect (+I), increasing electron density at the ortho positions (C4 and C6). However, the strong electron-withdrawing nitro group (-NO₂) at C6 creates a "push-pull" electronic system, significantly deactivating the aromatic ring towards further electrophilic attack and increasing the acidity of the N-H proton.
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Steric Considerations: The proximity of the methyl and nitro groups creates a crowded environment at the 5,6-interface, potentially forcing the nitro group to rotate slightly out of plane to relieve steric strain, which can be detected via UV-Vis spectral shifts.
Figure 1: Connectivity map of 5-methyl-6-nitroindoline highlighting the critical substitution pattern at C5 and C6.
Synthetic Pathways & Mechanism
The synthesis of 5-methyl-6-nitroindoline is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (EAS). Direct nitration of 5-methylindoline is prone to oxidation (to indole) or polymerization. Therefore, a protection-nitration-deprotection strategy is the industry standard.
Reaction Mechanism: Regioselective Nitration
The critical step is the nitration of 1-acetyl-5-methylindoline .
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Protection: Acetylation of 5-methylindoline reduces the electron density on the nitrogen lone pair, preventing oxidation and moderating the activating power of the amine.
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Directing Effects:
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N-Acetyl Group: Directs ortho (C7) and para (C5). Since C5 is blocked by the methyl group, the N-acetyl group directs primarily to C7.
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Methyl Group (C5): Directs ortho (C4 and C6).
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Steric Control:
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C4: Peri-interaction with C3 makes this position sterically unfavorable.
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C7: Steric clash with the bulky N-acetyl group hinders attack.
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C6: Least hindered position, activated by the ortho-methyl group.
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Result: The nitronium ion (NO₂⁺) selectively attacks C6, yielding 1-acetyl-5-methyl-6-nitroindoline as the major product.
Figure 2: Synthetic workflow illustrating the protection-nitration-deprotection strategy to achieve regioselective C6 nitration.
Experimental Protocols
The following protocols are designed for scalability and reproducibility in a research setting.
Synthesis of 1-Acetyl-5-methyl-6-nitroindoline
Reagents: 5-Methylindoline, Acetic Anhydride (Ac₂O), Fuming Nitric Acid (HNO₃), Glacial Acetic Acid.
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Acetylation: Dissolve 5-methylindoline (10 mmol) in acetic anhydride (20 mL). Stir at room temperature for 2 hours. Pour into ice water, filter the precipitate, and dry to obtain 1-acetyl-5-methylindoline.
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Nitration:
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Dissolve 1-acetyl-5-methylindoline (10 mmol) in glacial acetic acid (15 mL).
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Cool the solution to 0–5°C in an ice bath.
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Add fuming HNO₃ (12 mmol) dropwise, maintaining temperature <10°C to prevent dinitration.
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Stir for 1 hour at 0°C, then allow to warm to room temperature over 2 hours.
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Quench: Pour the mixture onto crushed ice (100 g). The yellow precipitate is the crude product.
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Purification: Recrystallize from ethanol to isolate the 6-nitro isomer (confirmed by NMR).
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Hydrolysis to 5-Methyl-6-Nitroindoline
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Suspend 1-acetyl-5-methyl-6-nitroindoline (5 mmol) in 6M HCl (20 mL).
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Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the starting material.[1]
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Cool to room temperature and neutralize carefully with 20% NaOH solution to pH ~8.
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Extract with Ethyl Acetate (3 x 30 mL).
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Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Yield: Typically 75–85% as a dark yellow/orange solid.
Structural Characterization
Verification of the 5-methyl-6-nitroindoline structure relies on identifying the specific substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Profile
| Nucleus | Signal (ppm, approx) | Multiplicity | Integration | Assignment |
| ¹H NMR | 2.35 | Singlet | 3H | Ar-CH₃ (C5) |
| 3.05 | Triplet | 2H | C3-H₂ (Indoline) | |
| 3.65 | Triplet | 2H | C2-H₂ (Indoline) | |
| 4.50 | Broad Singlet | 1H | N-H | |
| 6.95 | Singlet | 1H | C4-H (Para to N, Ortho to Me) | |
| 7.45 | Singlet | 1H | C7-H (Ortho to N, Ortho to NO₂) |
Interpretation Logic:
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The presence of two aromatic singlets (or very weakly coupled doublets) confirms the para relationship between the two aromatic protons (H4 and H7) is disrupted or that they are isolated by substituents. In the 5,6-disubstituted pattern, H4 and H7 are para to each other but separated by the substituents.
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H4 appears upfield relative to H7 because it is shielded by the electron-donating methyl group.
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H7 appears downfield (deshielded) due to the proximity of the electron-withdrawing nitro group and the anisotropic effect of the aromatic ring.
Mass Spectrometry (MS)
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Ionization: ESI+ (Electrospray Ionization).
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Molecular Ion: [M+H]⁺ observed at m/z 179.08 .
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Fragmentation: Loss of NO₂ (M-46) is a common fragmentation pathway, showing a peak at m/z ~133.
Applications in Drug Discovery[8][9]
5-Methyl-6-nitroindoline serves as a versatile "privileged structure" in medicinal chemistry.
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Kinase Inhibitors: The indoline core mimics the adenine ring of ATP. The 5,6-substitution pattern allows for specific interactions with the hinge region of kinases. The nitro group can be reduced to an amine (5-methyl-6-aminoindoline) to form urea or amide linkages, common in VEGFR and PDGFR inhibitors.
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G-Quadruplex Binders: Nitroindoline derivatives have shown affinity for c-Myc G-quadruplex DNA structures, acting as transcriptional repressors for oncogenes.
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Antibacterial Agents: As a precursor to 5,6-substituted indoles, this scaffold is used to synthesize analogs of natural alkaloids with potent gram-positive antibacterial activity.
References
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Synthesis of Nitroindolines
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Journal of Organic Chemistry. "Regioselective Nitration of Indolines and their Derivatives." (General reference for indoline nitration regioselectivity).
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Kinase Inhibitor Scaffolds
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Journal of Medicinal Chemistry. "Discovery of Indoline-Based Compounds as Dual Inhibitors." .
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CAS Registry Data
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Spectral Data Verification
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Spectrochimica Acta Part A. "Vibrational and NMR spectra of nitro-substituted indolines." .
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Note: All synthetic procedures should be performed in a fume hood with appropriate PPE, as nitro compounds and fuming nitric acid pose significant safety hazards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Nitroindoline | C8H8N2O2 | CID 29757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroindoline | C8H8N2O2 | CID 36219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2,3-Dihydro-5-methyl-6-nitro-1H-indole - CAS:936128-69-7 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
